tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate
Overview
Description
tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C13H18O4S and a molecular weight of 270.35 g/mol . It is a member of the tetrahydropyran family, which are heterocyclic compounds containing a six-membered ring with one oxygen atom. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate typically involves the reaction of (tetrahydro-2H-pyran-2-yl)methanol with 4-methylbenzenesulfonyl chloride (TsCl) in the presence of a base such as triethylamine (Et3N) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent like dichloromethane (DCM) at low temperatures (0°C) and then allowed to warm to room temperature . The reaction mixture is then worked up by extraction and purification to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Oxidation Reactions: It can be oxidized to form sulfonic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, or alkoxides, typically under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tetrahydropyran derivatives, while reduction and oxidation can produce alcohols and sulfonic acids, respectively.
Scientific Research Applications
tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used in the study of biochemical pathways and enzyme mechanisms.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate involves its reactivity as a sulfonate ester. The sulfonate group is a good leaving group, making the compound reactive in nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications to introduce different functional groups into organic molecules.
Comparison with Similar Compounds
Similar Compounds
(Tetrahydro-2H-pyran-4-yl)methanamine: Another tetrahydropyran derivative with different functional groups.
2-(Pyridin-2-yl)pyrimidine derivatives: Heterocyclic compounds with potential biological activities.
Uniqueness
tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate is unique due to its specific combination of the tetrahydropyran ring and the sulfonate ester group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
oxan-2-ylmethyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4S/c1-11-5-7-13(8-6-11)18(14,15)17-10-12-4-2-3-9-16-12/h5-8,12H,2-4,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBDZQRMEDQOQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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